molecular formula C16H13BrN2O3S2 B3410222 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 896010-87-0

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B3410222
CAS No.: 896010-87-0
M. Wt: 425.3 g/mol
InChI Key: VFWRAWKRJJMAAB-UHFFFAOYSA-N
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Description

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a complex organic compound that features a unique combination of bromothiophene, thiazole, and dimethoxybenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the bromothiophene and thiazole intermediates. One common method involves the bromination of thiophene followed by the formation of the thiazole ring through a cyclization reaction. The final step involves coupling the thiazole intermediate with 2,3-dimethoxybenzoyl chloride under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling can yield various aryl-substituted derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.

Mechanism of Action

The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole and bromothiophene moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies using techniques such as molecular docking and biochemical assays can provide insights into these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is unique due to its combination of bromothiophene, thiazole, and dimethoxybenzamide moieties. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S2/c1-21-11-5-3-4-9(14(11)22-2)15(20)19-16-18-10(8-23-16)12-6-7-13(17)24-12/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWRAWKRJJMAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Reactant of Route 2
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N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Reactant of Route 3
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N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Reactant of Route 4
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N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Reactant of Route 5
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

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